3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed are then deprotected using reagents like PhSH (thiophenol) followed by selective intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . The benzimidazole moiety may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like aripiprazole and quetiapine, which also contain a piperazine ring and are used as antipsychotic drugs.
Benzimidazole derivatives: Compounds such as albendazole and mebendazole, which are used as antiparasitic agents.
Uniqueness
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its combination of a piperazine ring, a benzimidazole moiety, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23N5 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H23N5/c1-17-7-3-5-9-21(17)27-11-13-28(14-12-27)23-15-18(2)19(16-25)24-26-20-8-4-6-10-22(20)29(23)24/h3-10,15H,11-14H2,1-2H3 |
InChI Key |
CKIMUUNHFWBCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C |
Origin of Product |
United States |
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